

Molecular structure and weight of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate*

Cat. No.: *B1291068*

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An In-Depth Technical Guide to **tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate**

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis of **tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted with a methylaminomethyl group at the 3-position and protected with a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen.

Molecular Structure:

Caption: 2D Molecular Structure of the title compound.

Quantitative Data Summary:

The following table summarizes the key quantitative data for **tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate**.

Property	Value	Source
Molecular Formula	C12H24N2O2	[1][2]
Molecular Weight	228.33 g/mol	[1]
IUPAC Name	tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate	[1][2]
CAS Number	1017356-25-0	[1][2]
Canonical SMILES	CC(C)OC(=O)N1CCCC(C1)CNC	[1]
InChIKey	FWYMKDGOQBTQNE-UHFFFAOYSA-N	[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate** is not available in the provided search results, a representative synthesis can be proposed based on established chemical transformations for similar piperidine derivatives. The synthesis generally involves two key stages: protection of the piperidine nitrogen and subsequent functionalization at the 3-position.

Representative Synthetic Scheme:

A plausible synthetic route starts from a commercially available piperidine-3-carboxamide or a related derivative.



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Caption: Representative synthetic workflow for the target compound.

Detailed Methodologies:

Step 1: Boc Protection of Piperidine-3-carboxamide

- To a solution of piperidine-3-carboxamide in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), a base such as triethylamine or diisopropylethylamine is added.
- Di-tert-butyl dicarbonate (Boc)₂O is then added portion-wise at 0 °C.
- The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with water, and the product, tert-butyl 3-(aminocarbonyl)piperidine-1-carboxylate, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

Step 2: Reduction of the Amide

- The crude product from the previous step is dissolved in a dry aprotic solvent like tetrahydrofuran (THF).
- This solution is added dropwise to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0 °C.
- The reaction is then stirred at room temperature or heated to reflux to ensure complete reduction of the amide to the amine.
- After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base solution.
- The resulting solid is filtered off, and the filtrate is extracted. The combined organic extracts are dried and concentrated to yield tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.

Step 3: Reductive Amination to Introduce the Methyl Group

- The amine from the previous step is dissolved in a solvent like dichloromethane or 1,2-dichloroethane.

- An aqueous solution of formaldehyde is added, followed by a mild reducing agent such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$).
- The reaction is stirred at room temperature until completion.
- The reaction is then quenched, and the product is extracted, washed, dried, and concentrated.

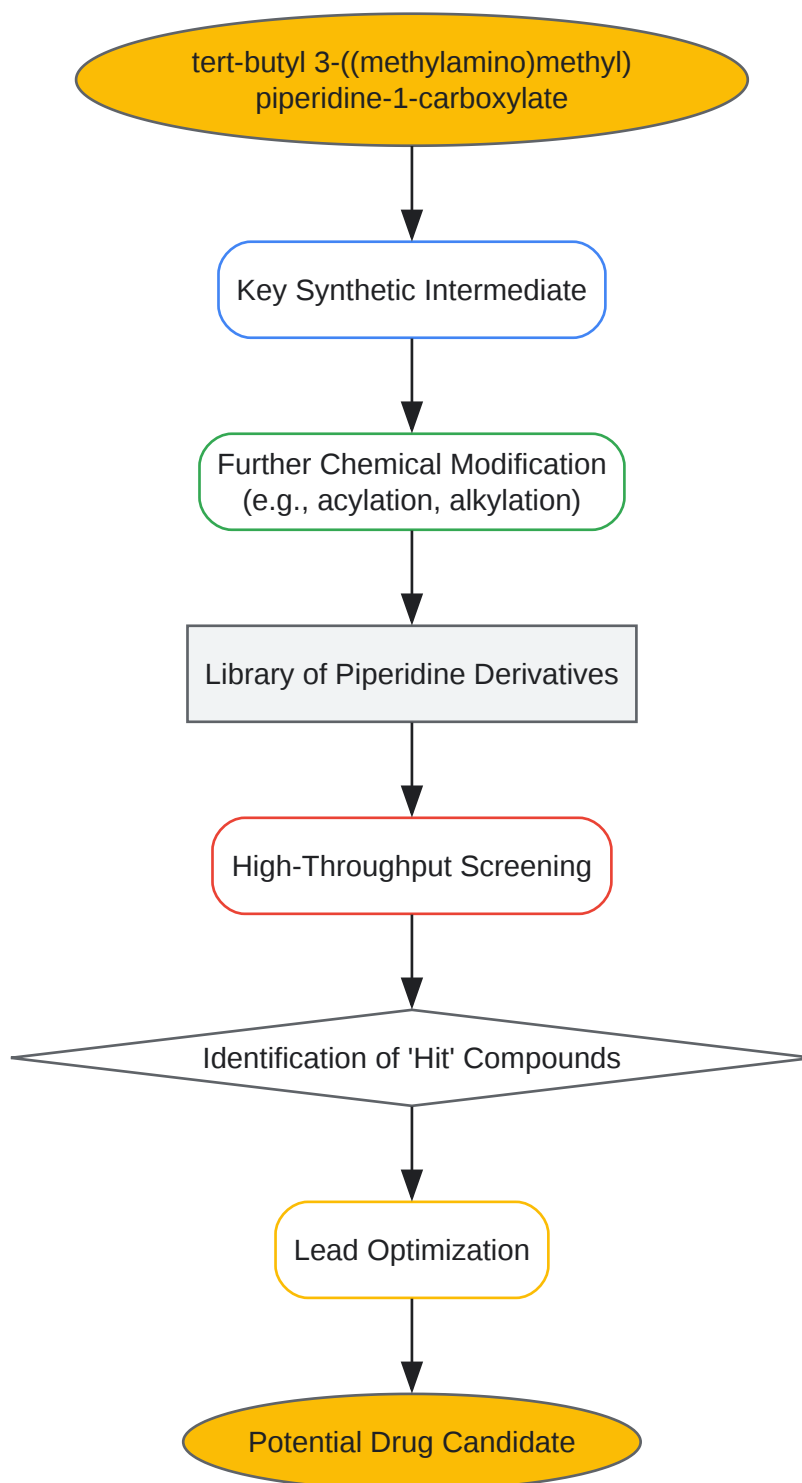
Step 4: Purification and Characterization

- The final crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure **tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate**.
- The structure and purity of the final compound are confirmed using analytical techniques such as:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the molecular structure and identify the different types of protons and carbons.
 - Mass Spectrometry (MS): To determine the exact molecular weight and confirm the elemental composition.
 - High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Signaling Pathways and Biological Activity

There is no specific information available in the provided search results regarding the direct involvement of **tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate** in any signaling pathways or its specific biological activities. However, piperidine scaffolds are prevalent in many biologically active molecules and are considered important pharmacophores in drug discovery. Derivatives of substituted piperidines are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The logical relationship for its potential application in drug discovery is outlined below.



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Caption: Role of the title compound in a drug discovery workflow.

This guide provides a foundational understanding of **tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate**. Further research is required to elucidate its specific biological functions and potential therapeutic applications.

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References

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